1-(3,6-Dimethoxy-2-nitrophenyl)ethanone
Description
Proposed Synthetic Pathway: Nitration of 3,6-Dimethoxyacetophenone
The most probable method for the synthesis of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone is the electrophilic aromatic substitution, specifically the nitration, of the precursor molecule, 3,6-dimethoxyacetophenone.
Precursor: 3,6-Dimethoxyacetophenone
Reaction: Nitration
Reagents: A nitrating agent, typically a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
In this reaction, the acetyl and methoxy (B1213986) groups on the benzene (B151609) ring direct the position of the incoming nitro group (-NO₂). The methoxy groups are activating and ortho-, para-directing, while the acetyl group is deactivating and meta-directing. The substitution pattern of the final product will depend on the interplay of these electronic effects and steric hindrance. For the synthesis of the 2-nitro isomer, the nitration would need to occur at the position ortho to one of the methoxy groups and meta to the acetyl group.
The synthesis of the related isomer, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754), proceeds via the nitration of 3,4-dimethoxyacetophenone, lending credence to this proposed pathway.
Structure
3D Structure
Properties
IUPAC Name |
1-(3,6-dimethoxy-2-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9-7(15-2)4-5-8(16-3)10(9)11(13)14/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWRXUFZCMNTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 1 3,6 Dimethoxy 2 Nitrophenyl Ethanone
Physical Properties
The physical properties of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754) have been documented. chemicalbook.com It is typically a light orange to yellow or green powder or crystal. chemicalbook.com
Table 1: Physical Properties of 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
| Property | Value |
|---|---|
| Melting Point | 133.5-135 °C |
| Boiling Point (Predicted) | 389.2±37.0 °C |
Chemical Properties
Chemical Reactivity and Mechanistic Investigations of 1 3,6 Dimethoxy 2 Nitrophenyl Ethanone
Role as a Chemical Intermediate
The presence of multiple functional groups allows for a variety of chemical transformations. The nitro group can be reduced to an amine, and the ketone can be modified, making this compound a potential precursor for the synthesis of more complex molecules, such as pharmaceuticals or other specialty chemicals. Its isomeric counterpart, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754), is known as a useful research chemical.
Use in Research
Compounds with similar structures, such as other nitrated acetophenones, have been investigated in various areas of chemical research. While no specific research applications for 1-(3,6-dimethoxy-2-nitrophenyl)ethanone have been identified, it could potentially be of interest in studies involving the synthesis of novel heterocyclic compounds or as a building block in medicinal chemistry.
Computational and Advanced Spectroscopic Approaches for Elucidating Structure and Reactivity
Research and Development
The primary known use of this compound is as a chemical intermediate in research and development. Its multifunctional structure makes it a potential building block for the synthesis of more complex molecules. The presence of the nitro group allows for its reduction to an amino group, which can then be further functionalized, opening pathways to a variety of other compounds. The ketone and methoxy (B1213986) groups also offer sites for various chemical transformations.
In-depth Research on 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone Remains Largely Undocumented in Public Domain
Initial investigations into the chemical compound this compound reveal a significant gap in publicly available research literature. While the compound is listed by several chemical suppliers, indicating its synthesis and availability for research purposes, detailed studies exploring its reactivity, catalytic potential, and applications in modern chemical technologies appear to be limited or not widely published.
Extensive searches for specific research findings related to the future directions and unexplored avenues in the study of this compound have yielded minimal specific results. General information on this compound is available from chemical vendors, but in-depth scientific studies detailing its use in the specific areas outlined below are not readily found in the public domain. The following sections, therefore, represent a forward-looking perspective on potential research avenues rather than a review of existing work.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Key Building Block in Multi-Step Syntheses
There is no available scientific literature that describes the use of 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone as a precursor to structurally diverse organic scaffolds or as a documented intermediate in the total synthesis of complex molecules or their analogues. General synthetic routes, such as the Fischer indole (B1671886) synthesis, utilize ortho-nitroaryl ketones, but specific examples employing the 3,6-dimethoxy substitution pattern of the target compound are not reported. bhu.ac.inorganic-chemistry.orgyoutube.comwikipedia.org
Precursor to Structurally Diverse Organic Scaffolds
No studies have been found that demonstrate the conversion of this compound into foundational molecular frameworks for further elaboration in synthetic chemistry.
Intermediate in the Synthesis of Complex Molecules and Analogues
The role of this compound as an intermediate in the synthesis of natural products, pharmaceuticals, or other complex organic molecules is not documented in the accessible scientific literature.
Role in the Development of Functional Organic Materials
Similarly, there is a lack of information regarding the application of this compound in materials science. The potential for nitroaromatic and acetophenone (B1666503) moieties to be incorporated into photoactive or electroactive systems is known in a general sense, but specific research detailing the integration of this particular compound is absent. materiability.comresearchgate.netstudyraid.comwikipedia.orgmdpi.com
Precursors for Monomers or Polymers with Tunable Properties
The use of this compound as a monomer or a precursor to monomers for the synthesis of polymers with specific, tunable properties is not reported in the literature. While the development of electroactive polymers is an active area of research, there is no indication that this compound has been utilized in such endeavors. wikipedia.orgmdpi.comrsc.org
Emerging Synthetic Methodologies Leveraging this compound
A review of emerging synthetic methodologies does not yield any methods that specifically leverage this compound as a key substrate or reagent.
Future Directions and Unexplored Avenues in Research on 1 3,6 Dimethoxy 2 Nitrophenyl Ethanone
The unique substitution pattern of 1-(3,6-dimethoxy-2-nitrophenyl)ethanone, featuring methoxy (B1213986) and nitro groups ortho and para to an acetyl group, suggests a rich and complex reactivity profile that warrants further investigation. The electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups create a nuanced electronic environment on the aromatic ring, which could be exploited in various chemical transformations.
Future research could focus on uncovering novel reactivity patterns of this molecule. The steric hindrance imposed by the ortho-substituents may lead to unusual selectivities in reactions involving the acetyl group or the aromatic ring. Investigations into intramolecular cyclization reactions, potentially triggered by the reduction of the nitro group, could lead to the synthesis of novel heterocyclic scaffolds. The photolytic properties of ortho-nitrobenzyl compounds are well-documented for their use as photolabile protecting groups; exploring similar reactivity for this compound could be a fruitful area of research.
The development of catalytic systems that can selectively transform the functional groups of this compound is a promising research direction. For instance, selective reduction of the nitro group in the presence of the ketone, or vice versa, would provide valuable synthetic intermediates. Furthermore, catalytic C-H activation of the aromatic ring at the positions not occupied by substituents could offer a direct route to more complex derivatives.
Table 1: Potential Catalytic Transformations for Investigation
| Transformation | Functional Group | Potential Catalyst Type | Desired Outcome |
| Selective Reduction | Nitro Group | Chemoselective hydrogenation catalysts (e.g., modified Pd/C, platinum-based catalysts) | Synthesis of 1-(2-amino-3,6-dimethoxyphenyl)ethanone |
| C-H Functionalization | Aromatic C-H bonds | Transition metal catalysts (e.g., Pd, Rh, Ru) | Direct introduction of new functional groups |
| Asymmetric Reduction | Ketone | Chiral catalysts (e.g., Noyori-type catalysts) | Enantiomerically enriched alcohols |
The use of this compound in continuous flow chemistry systems could offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving the energetic nitro group. europa.eunih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for controlling selectivity in the reactions of this multifunctional compound. europa.eu Automated synthesis platforms could be employed for high-throughput screening of reaction conditions to rapidly identify optimal parameters for various transformations. beilstein-journals.org
Computational chemistry could play a pivotal role in predicting the reactivity and properties of this compound and its derivatives. mdpi.com Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. Molecular dynamics simulations could be employed to study the conformational preferences of the molecule and its interactions with solvents and catalysts. mdpi.com Such computational studies can guide experimental work and accelerate the discovery of new applications.
The rigid structure and multiple functional groups of this compound make it an interesting candidate as a building block for supramolecular assemblies and nanomaterials. The aromatic ring can participate in π-π stacking interactions, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. By modifying the functional groups, it may be possible to design and synthesize molecules that self-assemble into well-defined nanostructures with interesting optical or electronic properties.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(3,6-Dimethoxy-2-nitrophenyl)ethanone, and how can reaction yields be optimized?
Answer:
The synthesis typically involves nitration and methoxylation of acetophenone derivatives. Key steps include:
- Nitration: Controlled nitration of 3,6-dimethoxyacetophenone using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitro group placement .
- Protection/Deprotection: Methoxy groups may require protection (e.g., using acetyl or benzyl groups) during nitration to prevent undesired side reactions .
- Optimization: Yield improvements (70–85%) are achieved via slow reagent addition and strict temperature control. Post-reaction quenching in ice-water minimizes decomposition .
Basic: What purification methods and analytical techniques are most effective for isolating and confirming the purity of this compound?
Answer:
- Purification: Recrystallization from ethanol/water mixtures (1:3 ratio) is optimal due to the compound’s moderate solubility. Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves nitro-methoxy positional isomers .
- Analytical Confirmation:
Advanced: How do the positions of methoxy and nitro substituents influence the compound’s reactivity in electrophilic substitution reactions?
Answer:
The 3,6-dimethoxy-2-nitro substitution pattern creates steric and electronic effects:
- Electronic Effects: The nitro group at C2 deactivates the ring, directing further electrophilic attacks to the para position (C4) relative to methoxy groups .
- Steric Hindrance: Methoxy groups at C3 and C6 hinder access to adjacent positions, favoring regioselective sulfonation or halogenation at C4 .
- Experimental Validation: X-ray crystallography (e.g., C–O bond angles ~120°) confirms steric constraints .
Advanced: What spectroscopic techniques resolve structural ambiguities in characterizing this compound, and how should conflicting data be interpreted?
Answer:
- ¹H NMR:
- IR Spectroscopy:
- Mass Spectrometry: Molecular ion [M]⁺ at m/z 255 (C₁₁H₁₃NO₅) with fragmentation peaks at m/z 210 (loss of NO₂) .
- Conflict Resolution: Discrepancies in NOE (nuclear Overhauser effect) data may arise from rotational isomerism; variable-temperature NMR (VT-NMR) clarifies dynamic effects .
Advanced: How can computational methods predict the compound’s behavior in catalytic reactions, and what experimental validation is required?
Answer:
- DFT Calculations: Predict frontier molecular orbitals (HOMO-LUMO gaps ~4.1 eV) to assess redox activity. Nitro group electron-withdrawing effects lower LUMO energy, enhancing electrophilicity .
- Catalytic Applications:
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Hazards: Nitro compounds may decompose exothermically; methoxy groups pose low acute toxicity but require standard aromatic solvent precautions .
- PPE: Nitrile gloves, lab coat, and fume hood use (minimize dust inhalation per GHS/CLP guidelines) .
- Emergency Measures: Eye wash stations and ethanol rinses for skin contact; avoid incompatible reagents (strong oxidizers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
